Chloroformamidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 233919. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

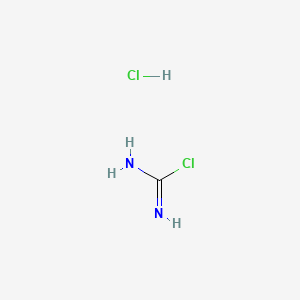

Structure

3D Structure of Parent

Properties

IUPAC Name |

carbamimidoyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3ClN2.ClH/c2-1(3)4;/h(H3,3,4);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQFHOLPJJETAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70183834 | |

| Record name | Chloroformamidinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29671-92-9 | |

| Record name | Chloroformamidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29671-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroformamidinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029671929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29671-92-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chloroformamidinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloroformamidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROFORMAMIDINIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H567T85SZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chloroformamidine hydrochloride discovery and history

An In-Depth Technical Guide to Chloroformamidine Hydrochloride: From Historical Curiosity to a Cornerstone of Modern Synthesis

Abstract

This compound, a compound that languished for decades as a mere laboratory curiosity, has emerged as a powerful and versatile reagent in modern organic chemistry. Its journey from a difficult-to-prepare substance to a key building block is a compelling narrative of chemical innovation. This guide provides a comprehensive overview of the discovery, history, synthesis, and multifaceted applications of this compound. We will explore its pivotal role as a guanylation agent and a precursor for complex heterocyclic systems, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science.

The Amidine Functional Group: A Primer

Before delving into the specifics of this compound, it is essential to understand the chemical class to which it belongs. Amidines are organic compounds characterized by the –C(=NH)–NH₂ functional group.[1] Their unique electronic structure, featuring a nitrogen-carbon-nitrogen backbone, imparts strong basicity and significant hydrogen bonding capabilities.[2] This functionality is a cornerstone in medicinal chemistry, appearing as a critical scaffold in a wide array of therapeutic agents, including antibacterial, antiviral, and antiprotozoal drugs.[1][3] The historical significance of amidine chemistry can be traced back to the Pinner reaction of 1877, which represented the earliest reported synthesis and remains a foundational method today.[2]

Discovery and Early History: A Tale of Two Syntheses

This compound (CAS RN: 29671-92-9) has been a known chemical entity for nearly a century.[4] Its initial discovery, however, did not immediately translate into widespread use. The earliest synthetic route involved the direct combination of free cyanamide with hydrogen chloride.[4][5]

This method, while chemically straightforward, was fraught with practical difficulties. The preparation of free cyanamide is challenging, and the compound itself is notoriously unstable.[5] Consequently, this compound remained largely a "laboratory curiosity," its potential unrealized due to the impracticality of its synthesis.[5]

A pivotal breakthrough occurred with the development of a process to prepare chloroformamidine salts directly from lime nitrogen (calcium cyanamide), a readily available industrial chemical.[5] A 1955 patent detailed a method of treating calcium cyanamide with hydrochloric acid to produce a solution of this compound directly.[5] This innovation was surprising given the known instability of cyanamide, yet it provided the first scalable and practical route to the compound, paving the way for its broader investigation and application.[5] This development marked the transition of this compound from a chemical rarity to a viable synthetic intermediate.

Physicochemical Properties

The hydrochloride salt form of chloroformamidine is a stable, well-crystallized substance, particularly when compared to its free base counterpart.[5][6] This stability and improved solubility make it convenient for both laboratory and industrial applications.[6]

| Property | Value | Reference(s) |

| CAS Number | 29671-92-9 | [7][8] |

| Molecular Formula | CH₃ClN₂·HCl | [7] |

| Molecular Weight | 114.96 g/mol | [7][9] |

| Appearance | White to off-white crystalline powder | [7][10][11] |

| Melting Point | 170-181 °C (decomposes) | [7][10] |

| Synonyms | Carbamimidic chloride hydrochloride, Urea chloride hydrochloride | [7][10] |

| Storage Conditions | Store at 2-8 °C, protect from moisture | [7] |

Synthesis and Mechanism

The most common and reliable laboratory-scale synthesis of this compound reverts to the original concept of reacting cyanamide with hydrogen chloride, but under carefully controlled conditions to ensure high yield and purity.

Experimental Protocol: Synthesis from Cyanamide

This protocol is based on a well-established procedure for the preparation of high-purity this compound.[10]

Materials:

-

Cyanamide (50.0 g, 1.19 mol)

-

Diethyl ether (anhydrous, 900 ml)

-

Hydrogen chloride solution in diethyl ether (e.g., 2 M solution)

Procedure:

-

Dissolve cyanamide (50.0 g, 1.19 mol) in 900 ml of anhydrous diethyl ether in a reaction vessel equipped with a magnetic stirrer and a dropping funnel.

-

Cool the resulting solution to 0 °C using an ice bath. The low temperature is critical to manage the exothermic nature of the reaction and prevent the formation of unwanted byproducts.

-

Slowly add an ethereal solution of hydrogen chloride (approximately 450 g of a 29% solution, or equivalent) to the cooled cyanamide solution. The rate of addition should be carefully controlled to maintain the internal temperature below +5 °C.

-

Upon addition of HCl, a white precipitate of this compound will begin to form.

-

After the complete addition of the HCl solution, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

-

Collect the white precipitate by vacuum filtration.

-

Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum at a low temperature (e.g., 30 °C) to afford pure this compound as a white crystalline solid.

Yield: 95-97%

Synthesis Pathway Diagram

Caption: Synthesis of Chloroformamidine HCl from Cyanamide.

The Reagent of Choice: Applications in Modern Synthesis

The true value of this compound lies in its reactivity as a versatile electrophilic building block.[7] Its stability as a salt and its ability to act as a precursor to highly reactive intermediates make it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[6][12]

Guanidine Synthesis: The Premier Application

The most significant application of this compound is as an efficient reagent for guanylation—the synthesis of the guanidine functional group.[10] It provides a clean and effective method, particularly for the guanylation of weakly nucleophilic amines, such as electron-deficient anilines, which are often challenging substrates for other methods.[10] The reaction proceeds by the nucleophilic attack of an amine on chloroformamidine, followed by the elimination of HCl.

Caption: General scheme for Guanidine synthesis.

Heterocyclic Chemistry: Building Blocks for Drug Discovery

Beyond guanidines, this compound is a key intermediate for constructing a wide variety of nitrogen-containing heterocycles, which form the core of many bioactive molecules.[6] It serves as a reliable C-N-N synthon. For example, it is used in the synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, which are scaffolds for potential immunosuppressive agents.[13] In a typical reaction, a suitable precursor is heated with this compound, often in a high-boiling solvent like dimethylsulfone, to drive the cyclization and formation of the fused heterocyclic system.[13]

Emerging Applications

The utility of this compound continues to expand into new areas:

-

Agrochemicals: It acts as a precursor in the formulation of modern herbicides and fungicides, contributing to crop protection.[7]

-

Materials Science: Researchers are exploring its use in the synthesis of novel polymers and as a molecular linker to improve the efficiency and stability of perovskite solar cells.[7][10]

-

Biochemical Probes: Its ability to form stable guanidinium groups is leveraged in biochemical research to study enzyme inhibition and protein-ligand interactions.[7]

Conclusion

This compound has undergone a remarkable transformation from a historical footnote in chemical literature to a vital reagent in the modern synthetic chemist's toolkit. Its practical synthesis and unique reactivity have made it the go-to precursor for the construction of guanidines and complex N-heterocycles. For professionals in drug discovery and materials science, a thorough understanding of the history, properties, and applications of this compound is not merely academic—it is essential for unlocking new synthetic pathways and driving innovation.

References

-

Hollingworth, R. M. (1976). Chemistry, biological activity, and uses of formamidine pesticides. Environmental Health Perspectives, 14, 57–69. [Link][14]

-

PubMed. (1976). Chemistry, biological activity, and uses of formamidine pesticides. [Link][15]

-

Knowles, C. O. (1976). Chemistry, biological activity, and uses of formamidine pesticides. Environmental Health Perspectives. [Link][16]

-

Lecher, H. Z., & Hardy, E. M. (1955). U.S. Patent No. 2,727,922. Washington, DC: U.S. Patent and Trademark Office. [5]

-

Al-Harrasi, A., et al. (2023). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. Arabian Journal of Chemistry. [Link][1]

-

ResearchGate. (2024). Amidine Syntheses from Classic to Contemporary for Medicinal Lead Compounds and Natural Products. [Link][2]

-

Mandel, H. G., & Hill, A. J. (1954). The Conversion of Formamides into Formamidines. Journal of the American Chemical Society. [Link][17]

-

Lecher, H. Z., Hardy, E. M., & Kosloski, C. L. (1958). U.S. Patent No. 2,845,458. Washington, DC: U.S. Patent and Trademark Office. [4]

-

Alzchem Group. (n.d.). Chloroformamidine Monohydrochloride. [Link][12]

Sources

- 1. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. US2845458A - C-chloro-n, n, n'-trimethylformamidine hydrochloride - Google Patents [patents.google.com]

- 5. US2727922A - Halo-formamidine salts and method of preparation - Google Patents [patents.google.com]

- 6. leapchem.com [leapchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. This compound | 29671-92-9 [chemicalbook.com]

- 11. Page loading... [wap.guidechem.com]

- 12. Chloroformamidine Monohydrochloride | Alzchem Group [alzchem.com]

- 13. This compound | 29671-92-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 14. Chemistry, biological activity, and uses of formamidine pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chemistry, biological activity, and uses of formamidine pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. pubs.acs.org [pubs.acs.org]

Foreword: The Strategic Importance of Chloroformamidine Hydrochloride

An In-depth Technical Guide to the Synthesis Mechanism of Chloroformamidine Hydrochloride

In the landscape of modern pharmaceutical and agrochemical development, the efficient construction of nitrogen-containing heterocyclic scaffolds is paramount. This compound (CAS No. 29671-92-9) emerges as a pivotal C1 building block, valued for its high reactivity and versatility.[1] It serves as a key intermediate for introducing the amidine functional group, a common structural motif in bioactive molecules, enabling the synthesis of complex compounds like guanidines, pyrimidines, and other essential heterocycles.[2] This guide provides an in-depth exploration of its primary synthesis mechanism, experimental protocols, and the chemical principles that govern its formation, tailored for researchers and professionals in drug development and organic synthesis.

Physicochemical Profile and Handling

Before delving into its synthesis, understanding the physical and chemical properties of this compound is crucial for safe handling and successful experimentation. The compound is a white crystalline powder, which, in its hydrochloride salt form, offers enhanced stability and solubility compared to its free base.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 29671-92-9 | [2] |

| Molecular Formula | CH₃ClN₂·HCl | [2] |

| Molecular Weight | 114.96 g/mol | [2] |

| Appearance | White to almost white crystalline powder | [2][3] |

| Melting Point | 170 - 181 °C | [2] |

| Purity | ≥ 98% | [2] |

| Stability | Stable under recommended temperatures and pressures. | [3] |

| Storage | Store at 2-8 °C in a cool, dry, well-ventilated area. | [2][3] |

| Incompatibilities | Strong oxidizing agents. | [3] |

| Synonyms | Carbamimidic chloride hydrochloride, 1-Chloroformamidine hydrochloride | [2][4] |

Core Synthesis Mechanism: Electrophilic Addition to Cyanamide

The most efficient and widely cited laboratory-scale synthesis of this compound proceeds via the reaction of cyanamide with hydrogen chloride.[5] This method is favored for its high yield and purity, avoiding the use of highly toxic or cumbersome reagents seen in historical methods.[6]

The reaction mechanism is a classic example of an electrophilic addition to a nitrile, followed by a nucleophilic attack.

-

Protonation of the Nitrile: The process initiates with the protonation of the sp-hybridized nitrogen atom of the cyanamide nitrile group by hydrogen chloride. This is the key electrophilic step. The lone pair on the nitrogen acts as a Lewis base, attacking the acidic proton of HCl. This forms a highly electrophilic nitrilium ion intermediate.

-

Nucleophilic Attack by Chloride: The resulting nitrilium ion is highly susceptible to nucleophilic attack. The chloride ion (Cl⁻), generated in the first step, attacks the carbocationic carbon of the nitrilium species.

-

Formation of the Salt: This attack forms the neutral chloroformamidine free base, which is immediately protonated by another equivalent of HCl in the acidic medium to yield the stable this compound salt. The salt's low solubility in the ethereal solvent causes it to precipitate, driving the reaction to completion according to Le Châtelier's principle.

Visualization of the Synthesis Mechanism

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol: A Self-Validating Workflow

This protocol is adapted from established literature procedures and is designed to be a self-validating system, with checkpoints to ensure reaction progression and product quality.[5]

Reagents and Quantities

Table 2: Reagents for this compound Synthesis

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Molar Ratio |

| Cyanamide | CH₂N₂ | 42.04 | 50.0 g | 1.19 | 1 |

| Hydrogen Chloride | HCl | 36.46 | ~130.5 g (in ether) | ~3.58 | ~3 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 900 mL + 450 g soln. | - | Solvent |

Note: An ethereal solution of hydrogen chloride (e.g., 29% w/w) is used.

Step-by-Step Methodology

-

Reaction Setup: In a 2L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyanamide (50.0 g, 1.19 mol) in anhydrous diethyl ether (900 mL).

-

Cooling: Place the flask in an ice-salt bath and cool the solution to 0°C with vigorous stirring. Causality: Low temperature is critical to control the exothermic reaction and prevent potential side reactions or excessive HCl off-gassing.

-

Reagent Addition: Slowly add an ethereal solution of hydrogen chloride (450 g of a 29% solution) dropwise via the dropping funnel. Checkpoint: Maintain the internal temperature below +5°C throughout the addition. The formation of a white precipitate should be observed as the reaction proceeds. Trustworthiness: Careful temperature control is the single most important parameter for ensuring a high yield and purity.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours. Causality: This ensures the reaction goes to completion.

-

Product Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials or soluble impurities.

-

Drying: Dry the collected white solid under vacuum at 30°C to a constant weight.

-

Yield and Verification: The expected yield is approximately 132 g (96-97%).[5] The product's identity and purity can be verified by measuring its melting point (170-181 °C) and comparing it with the literature value.[2]

Experimental Workflow Diagram

References

An In-Depth Technical Guide to Chloroformamidine Hydrochloride: Synthesis, Applications, and Protocols for the Research Scientist

Abstract

Chloroformamidine hydrochloride (CAS No. 29671-92-9) is a highly reactive and versatile reagent that serves as a cornerstone in the synthesis of nitrogen-containing compounds. Its utility as a precursor for guanidines, amidines, and various heterocyclic scaffolds makes it an invaluable tool in the fields of pharmaceutical and agrochemical development. This technical guide provides an in-depth exploration of this compound, consolidating its physicochemical properties, synthesis, and purification protocols. It offers a detailed examination of its core applications, reaction mechanisms, and safe handling procedures. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, blending established chemical principles with practical, field-proven insights to facilitate its effective and safe utilization in a laboratory setting.

Introduction: The Strategic Importance of this compound

This compound, also known by its synonym Carbamimidic chloride hydrochloride, is a crystalline solid recognized for its role as a key synthetic intermediate.[1][2] Its structure, featuring a reactive C-Cl bond and an amidine core, allows for the efficient introduction of the guanidinyl moiety, a functional group prevalent in a vast array of biologically active molecules.

The guanidinium group is a common structural motif in pharmaceuticals due to its ability to form strong, multi-point hydrogen bonds and exist in a protonated state under physiological conditions, enabling critical interactions with biological targets like enzymes and receptors. This compound provides a direct and efficient pathway to these structures, making it a reagent of significant interest in medicinal chemistry and the development of novel therapeutic agents, particularly for infectious diseases.[3] Furthermore, its applications extend to agrochemicals as a precursor for fungicides and herbicides and into materials science for the synthesis of specialized polymers.[1][3]

This guide will systematically detail the essential technical information required for the proficient use of this reagent.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is fundamental to its successful application and safe handling.

Key Physicochemical Data

The essential properties of this compound are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 29671-92-9 | [1] |

| Molecular Formula | CH₃ClN₂·HCl | [1] |

| Molecular Weight | 114.96 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 170–181 °C | [1][2] |

| Solubility | Soluble in water. The synthesis in diethyl ether suggests insolubility in non-polar ethereal solvents. | [4] |

| Purity (Typical) | ≥98% (by Titration) | [1] |

Safety, Handling, and Storage

As a reactive chemical intermediate, adherence to strict safety protocols is mandatory.

-

Hazard Identification : this compound is classified as an irritant.

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

-

Recommended Personal Protective Equipment (PPE) :

-

Eye Protection : Wear chemical safety goggles or a face shield.

-

Hand Protection : Use chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection : Wear a standard laboratory coat.

-

-

Handling : Handle in a well-ventilated area, preferably a chemical fume hood, to avoid dust inhalation. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage : Store in a tightly sealed container in a cool, dry, and dark place.[1] An inert atmosphere is recommended for long-term storage to prevent degradation.

-

Incompatibilities : Avoid strong oxidizing agents.

-

Hazardous Decomposition Products : Thermal decomposition may produce toxic gases, including carbon oxides, nitrogen oxides, and hydrogen chloride.

Synthesis and Purification

This compound is typically synthesized from readily available starting materials via a straightforward acid-addition reaction.

Synthesis Pathway from Cyanamide

The most common laboratory-scale synthesis involves the reaction of cyanamide with hydrogen chloride in an anhydrous solvent.

Caption: Synthesis of Chloroformamidine HCl from Cyanamide and HCl.

Detailed Synthesis and Purification Protocol

This protocol is adapted from established procedures.[4]

Objective: To synthesize and purify this compound.

Materials:

-

Cyanamide (1.0 eq.)

-

Anhydrous Diethyl Ether (Et₂O)

-

Anhydrous solution of Hydrogen Chloride (HCl) in Diethyl Ether

-

Acetone (for washing)

-

Cold, dilute Hydrochloric Acid (for washing)

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve Cyanamide (1.0 eq.) in anhydrous diethyl ether.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

HCl Addition: Slowly add the ethereal solution of hydrogen chloride (approx. 2.0-2.2 eq.) dropwise to the stirred cyanamide solution. Causality Note: This slow, cooled addition is critical to manage the exothermic nature of the reaction and prevent side reactions. The temperature should be maintained below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours. A white precipitate of this compound will form. Trustworthiness Check: The formation of a precipitate is a key indicator of a successful reaction, as the hydrochloride salt is insoluble in diethyl ether.

-

Isolation: Collect the white solid precipitate by vacuum filtration.

-

Purification (Washing):

-

Wash the filter cake with a small amount of cold, dilute hydrochloric acid. This removes any unreacted cyanamide.

-

Subsequently, wash the cake with cold acetone. This step helps to remove residual ethereal solvent and facilitates drying.

-

-

Drying: Dry the purified white solid under vacuum at a low temperature (e.g., 30-40 °C) to yield the final product.

Core Applications & Reaction Mechanisms

The primary utility of this compound is as an electrophilic building block for the synthesis of guanidines and N-containing heterocycles.

Guanidine Synthesis: A Cornerstone Reaction

The reaction of this compound with primary or secondary amines is a fundamental method for preparing substituted guanidines.

Reaction Mechanism: The reaction proceeds via a nucleophilic addition-elimination mechanism. The amine acts as the nucleophile, attacking the electrophilic carbon of the chloroformamidine moiety.

Caption: General mechanism for Guanidine synthesis.

Causality and Field Insights:

-

Stoichiometry: At least two equivalents of the amine are often required. The first equivalent acts as the nucleophile, while the second acts as a base to neutralize the hydrogen chloride that is eliminated, driving the reaction to completion. Alternatively, a non-nucleophilic base (e.g., triethylamine, DIPEA) can be used.

-

Solvent Choice: The reaction is typically performed in polar aprotic solvents like DMF or acetonitrile, or in alcohols like ethanol, depending on the solubility of the starting amine.

-

Electron-Deficient Amines: this compound is particularly effective for the guanylation of electron-deficient aromatic amines, which are often poor nucleophiles. The reactivity of the reagent can overcome the lower reactivity of these substrates.

Application in Heterocyclic Synthesis

As a 1,3-dielectrophile, this compound and its derivatives are valuable precursors for a variety of heterocyclic ring systems, including pyrimidines, triazines, and imidazoles.[5] The specific reaction pathway depends on the chosen nucleophile, which can possess multiple nucleophilic centers (e.g., hydrazines, amidines). These heterocyclic cores are central to many pharmaceutical and agrochemical compounds.[6][7]

Analytical Characterization

Confirming the identity and purity of this compound is crucial before its use in synthesis.

-

Titration: Purity is commonly assessed via argentometric titration to quantify the chloride content or by total nitrogen analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the rapid exchange of protons with residual water and among the nitrogen atoms, the proton signal for the NH groups in this compound typically appears as a broad singlet in solvents like DMSO-d₆.

-

¹³C NMR: A single resonance corresponding to the central carbon of the guanidinium core is expected. Predicted spectra are available, but experimental data in literature is scarce.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups. Characteristic peaks would include:

-

Strong, broad N-H stretching vibrations (typically in the 3100-3400 cm⁻¹ region).

-

C=N stretching vibrations (around 1650-1680 cm⁻¹).

-

Conclusion

This compound is a potent and enabling reagent for modern organic synthesis. Its ability to serve as a direct precursor to the vital guanidine functional group ensures its continued relevance in drug discovery and materials science. By understanding its properties, synthesis, and reaction mechanisms as detailed in this guide, researchers can confidently and safely leverage this compound to construct complex molecular architectures and advance their scientific objectives. The protocols and insights provided herein are intended to form a self-validating framework for its application, promoting both efficiency and safety in the laboratory.

References

- 1. file.chemscene.com [file.chemscene.com]

- 2. calpaclab.com [calpaclab.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 29671-92-9 [chemicalbook.com]

- 5. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mjpms.in [mjpms.in]

A Senior Application Scientist's Guide to the Spectral Characterization of Chloroformamidine Hydrochloride

Abstract

Chloroformamidine hydrochloride (Cl-C(=NH)NH₂·HCl) is a reactive intermediate of significant interest in the synthesis of pharmaceuticals and agrochemicals, particularly in the formation of heterocyclic compounds.[1] Despite its utility, comprehensive spectral data for the isolated compound is scarce in the public domain, likely due to its inherent instability and hygroscopic nature. This technical guide provides researchers, scientists, and drug development professionals with a predictive and methodological framework for the spectral characterization of this compound. By combining foundational spectroscopic principles with field-proven protocols, this document serves as a virtual standard operating procedure for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this challenging molecule.

Introduction: The Characterization Challenge

This compound is a salt of a highly reactive imine.[2][3] Its utility as a synthetic building block is rooted in its electrophilic carbon and nucleophilic nitrogen atoms.[1] However, these same features contribute to its limited shelf-life and sensitivity to moisture, making its isolation and characterization non-trivial. A robust analytical workflow is therefore not just desirable but essential for verifying the identity, purity, and stability of the reagent before its use in sensitive downstream applications. This guide addresses the critical need for a reliable characterization protocol by predicting the expected spectral data and detailing the rigorous methodologies required to obtain it.

Predicted Spectral Data & Interpretation

Given the absence of a comprehensive public spectral library for this compound, we will rely on first principles, substituent effects, and data from analogous structures like formamidine hydrochloride to predict the key spectral features.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for structural elucidation. Due to the compound's hygroscopic nature and the presence of exchangeable protons, the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent as it allows for the observation of N-H protons, which would otherwise be lost to rapid exchange in solvents like D₂O.[7][8]

Predicted ¹H and ¹³C NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment & Rationale |

| ¹H | 8.5 - 10.5 | Broad Singlet | NH/NH₂ protons: Amidinium protons are deshielded due to the positive charge and electronegativity of adjacent nitrogen and chlorine atoms. Broadening is expected due to quadrupole coupling with ¹⁴N and chemical exchange.[9][10] |

| ¹³C | 155 - 165 | Singlet | Amidine Carbon (C=N): This carbon is in a chemical environment similar to that of guanidinium and other formamidinium salts and is significantly deshielded.[11][12][13] The direct attachment of an electronegative chlorine atom further shifts it downfield. |

Causality Behind Predictions: The protonation of the amidine system creates a resonance-stabilized amidinium cation, which delocalizes the positive charge across the N-C-N framework.[11] This delocalization, combined with the electron-withdrawing effect of the C-Cl bond, strongly deshields both the protons and the central carbon atom. The chemical shifts are estimated based on data for similar structures and established substituent effects in NMR.[7][12]

Infrared (IR) Spectroscopy

IR spectroscopy provides crucial information about the functional groups present. The spectrum is expected to be dominated by absorptions from N-H and C-N bonds.

Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment & Rationale |

| 3100 - 3400 | Strong, Broad | N-H Stretch | Asymmetric & Symmetric N-H Stretching: Typical for primary amines and imines. Broadening is indicative of significant hydrogen bonding in the solid state, a common feature of hydrochloride salts.[14][15] |

| 1650 - 1700 | Strong | C=N Stretch | Imine/Amidinium C=N Stretching: This strong absorption is characteristic of the carbon-nitrogen double bond, a key feature of the amidinium core.[16] |

| 1550 - 1650 | Medium | N-H Bend | NH₂ Scissoring: Characteristic bending vibration for primary amine groups.[17][18] |

| 1000 - 1250 | Medium | C-N Stretch | Aliphatic C-N Stretching: Corresponds to the single bond character within the resonance-stabilized amidinium system.[17] |

| 650 - 800 | Medium | C-Cl Stretch | Carbon-Chlorine Stretching: Expected absorption for an aliphatic chloro group. |

Expert Insight: The broadness and position of the N-H stretching bands are highly diagnostic. In a well-dried, solid-state sample (e.g., KBr pellet), the extensive hydrogen bonding network involving the chloride counter-ion will lead to a very broad and intense absorption envelope in the high-frequency region.[14]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. Electrospray Ionization (ESI) in positive ion mode is the recommended technique due to the pre-charged nature of the hydrochloride salt.

Predicted Mass Spectrometric Data (Positive ESI)

| m/z (Mass-to-Charge Ratio) | Assignment | Rationale |

| 78 / 80 | [M+H]⁺ (Chloroformamidine Cation) | The molecular ion of the free base. The characteristic ~3:1 isotopic pattern for a single chlorine atom (³⁵Cl/³⁷Cl) is the definitive signature for this ion. |

| 43 | [CH₄N₂]⁺ | A potential fragment resulting from the loss of a chlorine radical, followed by rearrangement. |

| 36 / 38 | [HCl]⁺ | While less common in ESI, observation of the hydrogen chloride fragment is possible under certain conditions. |

Trustworthiness of Analysis: The most critical piece of evidence in the mass spectrum will be the isotopic pattern of the molecular ion.[19] Observing the pair of peaks at m/z 78 and 80 in an approximate 3:1 ratio provides unequivocal evidence for the presence of one chlorine atom in the molecule, thereby validating its identity. Fragmentation of amidines can proceed via cleavage of the C-N or C-Cl bonds.[20][21][22]

Experimental Protocols for Data Acquisition

The following protocols are designed as self-validating systems, incorporating best practices for handling a reactive and potentially hygroscopic compound.

NMR Spectroscopy Protocol

This workflow ensures sample integrity and optimal data quality.

Caption: NMR sample preparation and acquisition workflow.

Protocol Justification:

-

Inert Atmosphere: this compound's reactivity necessitates handling under inert conditions to prevent hydrolysis or degradation.[23][24]

-

Anhydrous DMSO-d₆: This solvent is chosen for its ability to dissolve the polar salt and for its low water content, preserving the sample and allowing for the clear observation of exchangeable N-H protons.[7][8]

-

Shimming: Proper shimming is crucial for obtaining sharp spectral lines, which is essential for accurate integration and multiplicity analysis.[25][26]

IR Spectroscopy Protocol (Solid State)

This protocol uses the KBr pellet method, which is ideal for obtaining a high-quality solid-state spectrum of a crystalline salt.

Caption: Workflow for solid-state IR analysis via KBr pellet.

Protocol Justification:

-

KBr Matrix: Potassium bromide is transparent in the mid-IR range, providing no interfering signals. It acts as a solid matrix to hold the sample.

-

Grinding: Thorough grinding is essential to reduce particle size below the wavelength of the IR radiation, which minimizes scattering and produces a high-quality spectrum.

-

Vacuum Press: Applying pressure under vacuum removes trapped air and moisture, resulting in a clearer pellet that allows for maximum light transmittance.

Mass Spectrometry Protocol (ESI)

This protocol is optimized for analyzing a pre-existing salt to confirm its molecular weight.

Caption: ESI-MS workflow for molecular weight confirmation.

Protocol Justification:

-

Dilute Solution: High concentrations can lead to signal suppression and source contamination in ESI-MS. A dilute solution ensures a stable spray and optimal ionization.

-

Positive Ion Mode: Since the compound is a hydrochloride salt, the analyte already exists in a protonated (cationic) form in solution, making positive ion detection the natural and most sensitive choice.[19]

-

Source Parameter Optimization: Fine-tuning the source conditions is critical to gently desolvate the ions without causing premature fragmentation, ensuring the molecular ion is observed with high intensity.

Conclusion

The structural verification of this compound is achievable through a systematic and careful application of modern spectroscopic techniques. This guide provides the predictive framework and detailed methodologies necessary for any researcher to confidently acquire and interpret the NMR, IR, and mass spectra of this reactive yet valuable synthetic intermediate. The key to success lies in meticulous sample handling to mitigate instability and in the thoughtful selection of experimental parameters, as outlined in the provided protocols. The definitive spectral signatures—a significantly deshielded amidinium system in NMR, strong N-H and C=N stretches in IR, and a characteristic chlorine isotope pattern in MS—together form a self-validating dataset for the unambiguous confirmation of this compound's identity and purity.

References

-

Jaskiewicz, M., et al. (2004). Fragmentation of amidinated peptide ions. Journal of the American Society for Mass Spectrometry, 15(2), 158-167. Available at: [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac. Available at: [Link]

-

Abraham, R. J., et al. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 45(7), 563-573. Available at: [Link]

-

Abraham, R. J., et al. (2007). The prediction of (1)H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry. Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. MSU Chemistry. Available at: [Link]

-

Universal Lab. (2024). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Universal Lab Blog. Available at: [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds, Part I: Introduction. Spectroscopy Online. Available at: [Link]

-

Coronado, C. A., et al. (2002). Predicting Experimental Complexation-Induced Changes in 1H NMR Chemical Shift for Complexes between Zinc-Porphyrins and Amines Using the ab Initio/GIAO-HF Methodology. Organic Letters, 4(5), 745-748. Available at: [Link]

-

Unacademy. (n.d.). Basicity of Amidines and Guanidines. Unacademy. Available at: [Link]

-

Liu, M., et al. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 12(12), 1219. Available at: [Link]

-

Clementi, S., et al. (1981). Amidines. XVII—substituent‐induced chemical shifts in 13C NMR spectra of N2‐phenyl‐formamidines, ‐acetamidines and ‐guanidines. Magnetic Resonance in Chemistry, 19(4), 221-224. Available at: [Link]

-

da Silva, A. M., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(35), 19447-19459. Available at: [Link]

-

da Silva, A. M., et al. (2017). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 7(26), 15993-16005. Available at: [Link]

-

Trivedi, R., et al. (2021). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 6(30), 19897-19906. Available at: [Link]

-

JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Journal of Visualized Experiments. Available at: [Link]

-

Coronado, C. A., et al. (2002). Predicting Experimental Complexation-Induced Changes in 1H NMR Chemical Shift for Complexes between Zinc-Porphyrins and Amines Using the ab Initio/GIAO-HF Methodology. ACS Publications. Available at: [Link]

-

LibreTexts Chemistry. (2022). 6.5: Amine Fragmentation. Chemistry LibreTexts. Available at: [Link]

-

Bruker. (n.d.). NMR HANDS-ON PROTOCOLS – ACQUISITION. Bruker. Available at: [Link]

-

Sutrisno, A., et al. (2015). 35Cl solid-state NMR spectroscopy of HCl pharmaceuticals and their polymorphs in bulk and dosage forms. CrystEngComm, 17(40), 7794-7806. Available at: [Link]

-

University of British Columbia. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. Available at: [Link]

-

UTHSCSA. (n.d.). Step-by-step procedure for NMR data acquisition. UTHSCSA. Available at: [Link]

-

University of Rochester Department of Chemistry. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester. Available at: [Link]

-

SpectraBase. (n.d.). Chloroacetamidine hydrochloride - Optional[ATR-IR] - Spectrum. SpectraBase. Available at: [Link]

-

SpectraBase. (n.d.). N,N'-diphenylformamidine - Optional[13C NMR] - Spectrum. SpectraBase. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Chloroformamidinium chloride. PubChem. Available at: [Link]

-

Alwsci. (2025). How To Prepare And Run An NMR Sample. Alwsci Blog. Available at: [Link]

-

O'Dell, L. A., et al. (2013). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: structural prediction, spectral fingerprinting and polymorph recognition. CrystEngComm, 15(41), 8336-8347. Available at: [Link]

-

Harris, R. K., et al. (2008). Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs. Physical Chemistry Chemical Physics, 10(44), 6646-6655. Available at: [Link]

-

Wikipedia. (n.d.). Guanidine. Wikipedia. Available at: [Link]

-

Asakura, T., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 19(9), 2735. Available at: [Link]

-

Wu, G., et al. (2001). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. Journal of the American Chemical Society, 123(46), 11510-11517. Available at: [Link]

-

CAS. (n.d.). This compound. CAS Common Chemistry. Available at: [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Iowa State University. Available at: [Link]

-

Attard, S. T., et al. (2016). Antimicrobial Peptide Mimicking Primary Amine and Guanidine Containing Methacrylamide Copolymers Prepared by Raft Polymerization. Biomacromolecules, 17(10), 3211-3221. Available at: [Link]

-

Reddit. (2022). What are your procedures to form amine/amidine/guanidine salts and how do you freebase them?. r/chemistry. Available at: [Link]

-

Zhang, Z., et al. (2021). Guanidine–Amide-Catalyzed Aza-Henry Reaction of Isatin-Derived Ketimines: Origin of Selectivity and New Catalyst Design. ACS Catalysis, 11(8), 4733-4743. Available at: [Link]

-

CAS. (n.d.). This compound. CAS Common Chemistry. Available at: [Link]

-

Lee, S., et al. (2018). Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS). Journal of Analytical Science and Technology, 9(1), 17. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 29671-92-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Formamidine hydrochloride(6313-33-3) 13C NMR [m.chemicalbook.com]

- 5. Formamidine hydrochloride(6313-33-3) 1H NMR [m.chemicalbook.com]

- 6. Formamidine hydrochloride(6313-33-3) IR Spectrum [m.chemicalbook.com]

- 7. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. modgraph.co.uk [modgraph.co.uk]

- 10. The prediction of (1)H chemical shifts in amines: a semiempirical and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Basicity of Amidines and Guanidines [unacademy.com]

- 12. researchgate.net [researchgate.net]

- 13. FORMAMIDINE ACETATE(40730-94-7) 13C NMR [m.chemicalbook.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 16. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 17. Infrared Spectrometry [www2.chemistry.msu.edu]

- 18. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]

- 19. Fragmentation of amidinated peptide ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 22. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 23. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 24. calpaclab.com [calpaclab.com]

- 25. static1.squarespace.com [static1.squarespace.com]

- 26. lsom.uthscsa.edu [lsom.uthscsa.edu]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Chloroformamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroformamidine hydrochloride is a versatile reagent and a key building block in the synthesis of numerous pharmaceuticals and agrochemicals. Its reactive nature necessitates precise and reliable analytical methods for structural confirmation and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the unambiguous characterization of such small molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. We will delve into the theoretical underpinnings of the expected spectral features, present predicted chemical shifts and coupling patterns, and offer a detailed, field-proven protocol for acquiring high-quality NMR data for this and similar reactive compounds. This document is intended to serve as a practical resource for researchers, enabling them to confidently identify and characterize this important synthetic intermediate.

The Significance of this compound and the Role of NMR

This compound (ClC(NH₂)₂⁺Cl⁻) is a highly valuable intermediate in organic synthesis, primarily utilized for the introduction of the guanidine moiety, a common functional group in biologically active molecules. Its utility extends to the synthesis of various heterocyclic compounds, making it a staple in medicinal chemistry and drug discovery.

Given its reactivity and potential for decomposition, robust analytical techniques are paramount to ensure the quality and integrity of starting materials and subsequent products. NMR spectroscopy offers an unparalleled, non-destructive method for structural elucidation. By providing detailed information about the chemical environment of each proton and carbon atom, NMR allows for:

-

Unambiguous structural confirmation: Verifying the connectivity of atoms within the molecule.

-

Purity assessment: Detecting the presence of impurities or degradation products.

-

Reaction monitoring: Tracking the progress of reactions involving this compound.

This guide will focus on providing a foundational understanding of the expected ¹H and ¹³C NMR spectra of this compound, enabling scientists to leverage this powerful technique effectively.

Molecular Structure and Predicted NMR Spectral Analysis

The structure of this compound features a central carbon atom double-bonded to one nitrogen and single-bonded to another nitrogen and a chlorine atom. The positive charge is delocalized across the N-C-N system. This seemingly simple structure presents interesting features in its NMR spectra due to the presence of exchangeable protons on the nitrogen atoms and the influence of the electronegative chlorine and nitrogen atoms on the carbon environment.

Molecular Structure of this compound

Caption: Ball-and-stick model of the chloroformamidine cation and its counter-ion.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be dominated by the signals from the protons attached to the nitrogen atoms (the -NH₂ groups). The chemical shift of these protons can be significantly influenced by several factors:

-

Solvent: The choice of NMR solvent is critical. Protic solvents may lead to rapid proton exchange, potentially broadening the signal or even causing it to merge with the solvent's residual proton peak. Aprotic polar solvents like DMSO-d₆ are generally preferred for observing N-H protons.

-

Concentration and Temperature: These factors can affect the extent of hydrogen bonding and the rate of proton exchange, leading to shifts in the peak position and changes in its shape.

-

Acidity: The presence of the hydrochloride salt will influence the acidity of the N-H protons.

In a suitable aprotic solvent like DMSO-d₆, the protons of the two -NH₂ groups are expected to be chemically equivalent due to resonance and/or rapid rotation around the C-N bonds. This would result in a single, potentially broad signal. The broadening is a consequence of quadrupolar relaxation from the ¹⁴N nuclei and chemical exchange.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound is anticipated to be very simple, showing a single resonance for the central carbon atom. The chemical shift of this carbon is influenced by the attached electronegative atoms (Cl and two N atoms). The deshielding effect of these atoms will cause the carbon signal to appear at a relatively downfield position.

Predicted NMR Data Summary

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound in DMSO-d₆. It is crucial to note that these are predicted values based on established chemical shift correlations and the analysis of similar structures. Actual experimental values may vary slightly depending on the specific conditions.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 8.0 - 9.5 | broad singlet | 4H | -NH ₂ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 150 - 160 | C =N |

Experimental Protocol for NMR Data Acquisition

This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of a small, potentially reactive molecule like this compound.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: A streamlined workflow for NMR analysis of small molecules.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial.

-

Add approximately 0.6 mL of anhydrous deuterated dimethyl sulfoxide (DMSO-d₆). The use of an anhydrous solvent is recommended to minimize the residual water peak which can interfere with the observation of exchangeable protons.

-

Gently vortex the sample to ensure complete dissolution and homogeneity.

-

Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity.

-

Lock the field frequency to the deuterium signal of the DMSO-d₆ solvent.

-

Shim the magnetic field to achieve a narrow and symmetrical lock signal, which is indicative of a homogeneous magnetic field.

-

For ¹H NMR:

-

Acquire a standard one-pulse ¹H spectrum.

-

A sufficient number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio.

-

A relaxation delay of 1-2 seconds is typically adequate for small molecules.

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended to ensure quantitative signal intensities, although for simple identification, a shorter delay may be sufficient.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

-

Perform phase correction to ensure all peaks are in the positive absorptive mode.

-

Apply baseline correction to obtain a flat baseline.

-

Reference the spectra. For ¹H NMR in DMSO-d₆, the residual solvent peak appears at approximately 2.50 ppm. For ¹³C NMR, the DMSO-d₆ multiplet is centered at approximately 39.52 ppm.

-

For the ¹H spectrum, integrate the area under each peak to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and integration to assign the peaks to the corresponding atoms in the molecule.

-

Interpretation of the NMR Spectra

The interpretation of the NMR spectra serves as the final confirmation of the molecular structure.

-

¹H NMR Spectrum: The presence of a single, broad peak in the downfield region (around 8-9.5 ppm) with an integration corresponding to four protons would be strong evidence for the four equivalent N-H protons of the chloroformamidinium cation. The absence of other signals in the aliphatic or aromatic regions would confirm the purity of the sample with respect to proton-containing impurities.

-

¹³C NMR Spectrum: A single peak in the range of 150-160 ppm would be consistent with the central, electron-deficient carbon atom of this compound. The simplicity of the spectrum is a key indicator of the molecule's symmetry.

Conclusion

This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectra of this compound. By understanding the predicted spectral features and following the detailed experimental protocol, researchers can confidently utilize NMR spectroscopy for the routine characterization of this important synthetic intermediate. The provided data and methodologies serve as a valuable resource for scientists in the fields of organic synthesis, medicinal chemistry, and drug development, ensuring the quality and integrity of their research.

References

-

Alzchem. (n.d.). Chloroformamidine Monohydrochloride. Retrieved January 5, 2026, from [Link]

-

News-Medical.Net. (2019, April 11). Characterizing Small Molecules with NMR. Retrieved January 5, 2026, from [Link]

-

Reich, H. J. (n.d.). Structure Determination using Spectroscopy. University of Wisconsin. Retrieved January 5, 2026, from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

PubChem. (n.d.). Chloroformamidinium chloride. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved January 5, 2026, from [Link]

-

University of Gothenburg. (2023, September 26). Small molecule-NMR. Retrieved January 5, 2026, from [Link]

An In-depth Technical Guide to the Stability and Degradation Pathways of Chloroformamidine Hydrochloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroformamidine hydrochloride is a versatile reagent and a key intermediate in the synthesis of numerous pharmaceutical and agrochemical compounds. Its inherent reactivity, while synthetically useful, also predisposes it to degradation under various environmental conditions. A thorough understanding of its stability profile and degradation pathways is paramount for ensuring the quality, safety, and efficacy of resulting drug substances and products. This technical guide provides a comprehensive analysis of the stability of this compound, detailing its principal degradation mechanisms under hydrolytic, oxidative, thermal, and photolytic stress. We present postulated degradation pathways grounded in chemical principles, detailed protocols for conducting forced degradation studies, and a framework for developing a stability-indicating analytical method. This document is intended to serve as a vital resource for researchers and professionals engaged in the development and handling of this important chemical intermediate.

Introduction: The Dual Nature of this compound

This compound, with the chemical formula CH₄Cl₂N₂, is a highly functionalized small molecule.[1] Its utility in organic synthesis stems from its ability to act as a precursor to guanidines and various N-heterocycles.[2] However, the very features that make it a valuable synthetic partner—the electrophilic carbon and the reactive N-Cl bond—also render it susceptible to degradation.

This guide moves beyond standard safety and handling precautions to provide a deeper, mechanistic understanding of the chemical instabilities of this compound. By elucidating its degradation pathways, we aim to empower researchers to develop robust formulations, establish meaningful specifications, and design accurate analytical methods for quality control.

Intrinsic Stability and Recommended Storage

Under ideal conditions, this compound is a white crystalline powder that is stable.[1] Manufacturer safety data sheets (SDS) consistently recommend storing the compound in a cool, dry, well-ventilated area in a tightly sealed container, away from moisture and incompatible materials such as strong oxidizing agents.[2][3]

Historical data suggests that in its dry state, the compound is stable up to approximately 80°C but will decompose upon prolonged heating above 90°C. The presence of moisture significantly lowers its thermal stability, with decomposition observed above 70°C.[3]

| Parameter | Condition | Relative Stability | Source |

| Physical Form | White crystalline powder | Stable | [1] |

| Storage Temperature | 2-8 °C Recommended | High | [1] |

| Atmosphere | Dry, inert | High | [3] |

| Incompatibilities | Moisture, Strong Oxidizing Agents | Low | [2][3] |

| Thermal Stability (Dry) | Stable up to ~80°C | Moderate | [3] |

| Thermal Stability (Moist) | Decomposes >70°C | Low | [3] |

Principal Degradation Pathways

The structure of this compound suggests several potential points of attack for degradation. The primary pathways are hydrolysis, oxidation, and thermolysis. Photolytic degradation is also a potential concern for molecules of this class.

Hydrolytic Degradation

Hydrolysis is the most significant degradation pathway for this compound due to its high reactivity with water. The degradation is expected to proceed through a multi-step mechanism, particularly influenced by pH.

Postulated Hydrolytic Pathway:

The overall transformation under neutral or slightly basic conditions is the conversion to urea. A patent from 1955 notes that gentle heating of this compound in an aqueous solution leads to the formation of urea nitrate.[3] This suggests a pathway involving cyanamide as a key intermediate, as the hydrolysis of cyanamide to urea is a well-known reaction.[2]

-

Step 1: Formation of Cyanamide. The initial and likely rate-determining step is the hydrolysis of the N-chloro functionality and elimination of HCl to form cyanamide. This reaction is facilitated by nucleophilic attack of water or hydroxide ions.

-

Step 2: Hydration of Cyanamide to Urea. The resulting cyanamide is then hydrated in the presence of water to form urea.[2][4] This step can be catalyzed by both acid and base.

Caption: Postulated hydrolytic degradation of Chloroformamidine HCl.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of the cyanamide intermediate to urea is catalyzed.[5][6][7] The initial degradation of chloroformamidine itself may be slower due to the protonation of the nitrogen atoms, which would decrease their nucleophilicity.

-

Base-Catalyzed Hydrolysis: In alkaline conditions, the hydroxide ion acts as a potent nucleophile, accelerating the initial attack on the electrophilic carbon of chloroformamidine. The subsequent hydrolysis of cyanamide to urea is also base-catalyzed. The non-enzymatic decomposition of amidines is known to be significantly faster at higher pH, consistent with hydroxide attack.[8]

Oxidative Degradation

This compound is susceptible to oxidation, particularly by strong oxidizing agents like hydrogen peroxide. The amidine functional group itself can be a target for oxidation.

Postulated Oxidative Pathway:

While specific studies on chloroformamidine are scarce, the general chemistry of amidines suggests that oxidation could lead to the formation of N-hydroxylated species or cleavage of the C-N bonds.[3][9] Given the presence of the N-chloro group, complex radical reactions could also occur. A plausible, though unconfirmed, pathway could involve oxidation at the nitrogen atoms, potentially leading to the formation of urea or other breakdown products.

Caption: Hypothetical oxidative degradation pathway.

Thermal Degradation

As previously noted, this compound exhibits thermal instability, especially in the presence of moisture.[3] Upon combustion or significant thermal stress, decomposition yields hazardous gases.

Thermal Decomposition Products:

-

Carbon Oxides (CO, CO₂)

-

Hydrogen Chloride (HCl)

-

Nitrogen Oxides (NOx)

These products indicate the complete breakdown of the molecular structure at high temperatures. At lower temperatures, but above its decomposition point, thermal stress would likely accelerate the hydrolytic pathway if moisture is present.

Photolytic Degradation

The potential for photolytic degradation should be considered, as required by ICH guidelines for drug substance and product stability testing.[10] Amidinium salts have been studied for their photolytic decomposition mechanisms, which can involve photoinduced electron transfer.[11]

Postulated Photolytic Pathway:

Irradiation with UV light could induce homolytic cleavage of the N-Cl bond, generating radical intermediates. These highly reactive species could then participate in a variety of secondary reactions, including dimerization, reaction with solvents, or further decomposition. The ultimate products would likely be a complex mixture, the composition of which would depend on the specific conditions (wavelength, solvent, presence of oxygen).

Experimental Protocols for Forced Degradation Studies

To experimentally verify these postulated pathways and identify degradation products, a forced degradation study is essential. This involves subjecting this compound to a range of stress conditions that are more severe than accelerated stability testing.[10][12][13] The goal is to achieve 5-20% degradation of the parent compound.[14][15]

General Experimental Workflow

Caption: General workflow for forced degradation studies.

Protocol for Hydrolytic Degradation

-

Preparation: Prepare three solutions of this compound at a concentration of approximately 1 mg/mL. Use 0.1 M HCl for acidic conditions, purified water for neutral, and 0.1 M NaOH for basic conditions.[13][16]

-

Stress Application: Store the solutions at 60°C. Withdraw aliquots at appropriate time points (e.g., 2, 6, 12, 24 hours).

-

Sample Quenching: Before analysis, cool the aliquots to room temperature. Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

-

Analysis: Analyze all samples, including an unstressed control, by a stability-indicating HPLC-UV/MS method.

Protocol for Oxidative Degradation

-

Preparation: Prepare a solution of this compound at 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water). Add 3% hydrogen peroxide.[17]

-

Stress Application: Store the solution at room temperature, protected from light. Monitor the reaction at various time points (e.g., 1, 4, 8, 24 hours).

-

Analysis: Directly analyze the aliquots by HPLC-UV/MS. No quenching step is typically required, but dilution may be necessary.

Protocol for Thermal Degradation

-

Solid State: Place a known quantity of solid this compound in a controlled temperature oven at 90°C. Analyze samples at set intervals.

-

Solution State: Prepare a solution of the compound at 1 mg/mL in a suitable solvent. Store at 70°C, protected from light. Analyze at set intervals.

Protocol for Photolytic Degradation

-

Preparation: Prepare both a solid sample and a 1 mg/mL solution sample. Place them in chemically inert, transparent containers. Prepare dark controls wrapped in aluminum foil.

-

Stress Application: Expose the samples to a light source conforming to ICH Q1B guidelines, which specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[16]

-

Analysis: Analyze the exposed samples and the dark controls by HPLC-UV/MS.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active substance in the presence of its degradation products, impurities, and excipients.[18][19] Reversed-phase HPLC with UV and MS detection is the technique of choice.[20][21]

Proposed HPLC-UV/MS Method

Given that this compound and its likely primary degradants (cyanamide, urea) are highly polar, a Hydrophilic Interaction Liquid Chromatography (HILIC) or a polar-modified reversed-phase column would be most appropriate.

-

Column: A HILIC column (e.g., Primesep S) or a C18 column suitable for polar compounds.[22][23]

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate, pH adjusted to 3 with formic acid) would provide good separation for these polar analytes.[19]

-

Detection:

-

UV Detection: Low wavelength UV (e.g., 200-210 nm) would be necessary to detect all components, as urea and cyanamide have poor chromophores.[22]

-

Mass Spectrometry (MS) Detection: Electrospray ionization in positive mode (ESI+) would be used for identification and confirmation of the parent compound and its degradation products by monitoring their respective m/z ratios.[24][25]

-

-

Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The specificity is proven by the method's ability to resolve the parent peak from all degradation product peaks generated during the forced degradation studies.

Conclusion and Recommendations

This compound is a chemically labile molecule whose stability is critically dependent on environmental conditions. The primary degradation pathway is hydrolysis, which proceeds through a cyanamide intermediate to yield urea. The compound is also susceptible to degradation by oxidation, heat, and light.

For professionals in drug development and manufacturing, the following recommendations are crucial:

-

Strict Storage and Handling: Adherence to storage conditions (cool, dry, away from light and incompatible materials) is essential to prevent degradation.

-

Forced Degradation Studies: Conduct comprehensive forced degradation studies early in the development process to understand potential degradation products and establish intrinsic stability.

-

Method Development: Develop and validate a specific stability-indicating analytical method, preferably using HILIC or polar-reversed phase HPLC with both UV and MS detection, to ensure accurate monitoring of the compound's purity and stability over time.

By implementing these strategies, researchers and manufacturers can mitigate the risks associated with the instability of this compound, ensuring the integrity of their synthetic processes and the quality of their final products.

References

- Clements, J. H. (1955). U.S. Patent No. 2,727,922. Washington, DC: U.S. Patent and Trademark Office.

-

Snider, M. J., & Wolfenden, R. (2013). The Nonenzymatic Decomposition of Guanidines and Amidines. Biochemistry, 52(50), 9133–9139. Retrieved from [Link]

-

Clement, B., & Demesmaeker, M. (1997). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 29(1-2), 211–236. Retrieved from [Link]

-

Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351-425. Retrieved from [Link]

-

Thomas, G. H. (2018). Introduction to cyanamides. Cardiff University. Retrieved from [Link]

-

Nakamura, T., et al. (2020). Photolysis Mechanism of Quaternary Amidinium Salts. ResearchGate. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Forced Degradation Testing Procedure. Retrieved from [Link]

-

L'Abbé, G., et al. (2012). The Facile Hydrolysis of Imidazolinium Chlorides (N‐Heterocyclic Carbene Precursors) Under Basic Aqueous Conditions. ResearchGate. Retrieved from [Link]

-

McCarter, J. A. (1949). THE PREPARATION OF CYANAMIDE, UREA, AND RELATED COMPOUNDS LABELED WITH LONG-LIVED RADIOACTIVE CARBON. Canadian Journal of Research, 27b(2), 67-70. Retrieved from [Link]

-

Sullivan, M. J., & Kilpatrick, M. L. (1953). A Mechanism for the Hydrolysis of Cyanamide in Acid Solution. Journal of the American Chemical Society, 75(21), 5434–5434. Retrieved from [Link]

-

Kats, M. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. Retrieved from [Link]

-

Nagumo, Y., et al. (2014). Rapid quantification of cyanamide by ultra-high-pressure liquid chromatography in fertilizer, soil or plant samples. ResearchGate. Retrieved from [Link]

-

Das, M. L., & Sur, B. (1987). Kinetics and mechanism of hydrolysis of some amine–cyanoborances in acid perchlorate media. Journal of the Chemical Society, Dalton Transactions, (11), 2683-2686. Retrieved from [Link]

-

Wang, Y., et al. (2024). Amidination of ligands for chemical and field-effect passivation stabilizes perovskite solar cells. Science, 386(6724), 898-902. Retrieved from [Link]

- Kretzer, H. (1922). U.S. Patent No. 1,419,157. Washington, DC: U.S. Patent and Trademark Office.

-

Shinde, S. S., et al. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

-